![molecular formula C8H3BrF3N B3042222 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile CAS No. 537033-58-2](/img/structure/B3042222.png)
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile consists of a bromine atom and three fluorine atoms attached to a phenyl ring, which is further connected to an acetonitrile group.Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile are not available, similar compounds have been used in various chemical reactions. For example, trifluorophenylboronic acid has been involved in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis of Novel Compounds
This compound can be used as a starting material in the synthesis of novel organic compounds . For example, it can be used in the preparation of carbonyl-bridged bithiazole derivatives .
Protein-Protein Interactions
Similar compounds have been incorporated into probes used to study protein-protein interactions (PPIs). By attaching the molecule to one protein, researchers can investigate its binding with other proteins, providing insights into potential drug targets and mechanisms of action.
Photoactive Materials
The compound can be used in the synthesis of photoactive materials . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches through external control .
Pharmaceutical Research
It can be used as a reagent to synthesize MK-5046, a selective Bombesin receptor subtype-3 agonist used to treat obesity .
Materials Science
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material.
Safety And Hazards
properties
IUPAC Name |
2-(4-bromo-2,3,6-trifluorophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-5-3-6(10)4(1-2-13)7(11)8(5)12/h3H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGFPWJMVPICIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)CC#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,3,6-trifluorophenyl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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